

Spectroscopic Profile of **cis-1-Chloro-1-butene**: A Technical Guide

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Compound of Interest

Compound Name: **cis-1-Chloro-1-butene**

Cat. No.: **B1624030**

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Introduction: This technical guide provides an in-depth analysis of the spectroscopic data for **cis-1-chloro-1-butene** (also known as (Z)-1-chloro-1-butene), a halogenated alkene with the CAS Registry Number 7611-86-1. The characterization of such molecules is fundamental in fields ranging from synthetic chemistry to materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development. All presented data is supported by detailed experimental protocols and logical workflows to ensure clarity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of **cis-1-chloro-1-butene** by probing the magnetic properties of its atomic nuclei, primarily ^1H and ^{13}C .

Data Presentation

The ^1H and ^{13}C NMR spectral data are summarized below. The assignments correspond to the following structure:



Table 1: ^1H NMR Spectroscopic Data for **cis-1-Chloro-1-butene***

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H(a)	~6.1	Doublet of Triplets (dt)	$J(a,b) \approx 7.0$ Hz, $J(a,c) \approx 1.5$ Hz
H(b)	~5.5	Doublet of Triplets (dt)	$J(b,a) \approx 7.0$ Hz, $J(b,c) \approx 7.5$ Hz
H(c)	~2.1	Quintet (quint)	$J(c,b) \approx 7.5$ Hz, $J(c,d) \approx 7.5$ Hz
H(d)	~1.0	Triplet (t)	$J(d,c) \approx 7.5$ Hz

Note: Data is estimated based on typical values for similar structures. Precise values should be obtained from direct experimental measurement.

Table 2: ^{13}C NMR Spectroscopic Data for **cis-1-Chloro-1-butene***

Carbon Assignment	Chemical Shift (δ , ppm)
C(a)	~120.0
C(b)	~128.5
C(c)	~26.0
C(d)	~13.5

Note: Data is estimated based on typical values for vinylic and alkyl carbons adjacent to electronegative atoms.[1][2][3][4] The presence of the electronegative chlorine atom causes a downfield shift in the adjacent carbons (C(a) and C(b)).

Experimental Protocol: ^1H and ^{13}C NMR

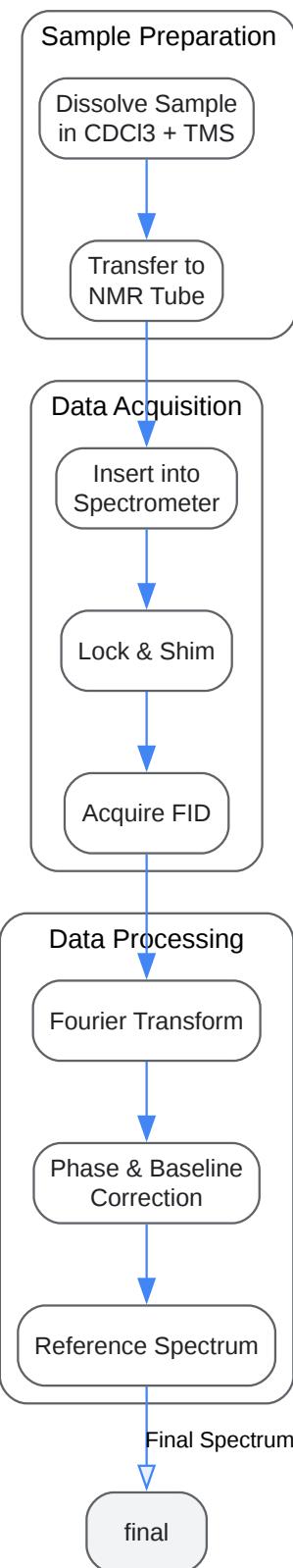
A standard protocol for acquiring high-resolution NMR spectra of a volatile liquid like **cis-1-chloro-1-butene** is as follows:

- Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of **cis-1-chloro-1-butene** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).

The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).

- Transfer to NMR Tube: The prepared solution is carefully transferred into a clean, high-quality 5 mm NMR tube. The liquid column height should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
- Data Acquisition: For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

Workflow Visualization



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NMR Sample Preparation and Analysis Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Data Presentation

The vapor phase IR spectrum of **cis-1-chloro-1-butene** exhibits several characteristic absorption bands.^[5] Key peaks are identified and assigned to their corresponding vibrational modes in the table below.

Table 3: Principal IR Absorption Bands for **cis-1-Chloro-1-butene***

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3050	Medium	=C-H Stretch (vinylic)
2850-2975	Strong	C-H Stretch (alkyl CH ₃ , CH ₂)[6]
~1650	Medium	C=C Stretch (alkene)
~1460	Medium	C-H Bend (alkyl scissoring)
~950	Strong	=C-H Bend (out-of-plane, "wag")
~700	Strong	C-Cl Stretch

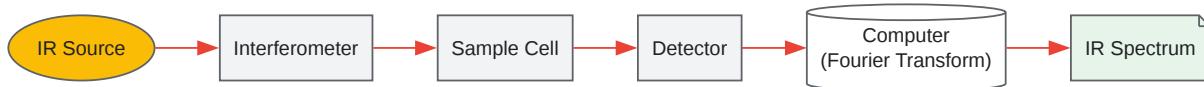
Note: Data is based on the spectrum available from the NIST Chemistry WebBook and typical values for substituted alkenes.^{[6][7]}

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The vapor phase spectrum can be obtained using the following methodology:

- Sample Preparation: A small amount of liquid **cis-1-chloro-1-butene** is injected into an evacuated gas cell. The cell is typically a glass cylinder with windows made of an IR-transparent material (e.g., KBr or NaCl) at both ends.
- Background Spectrum: A background spectrum of the empty gas cell is collected first. This allows for the subtraction of any signals originating from atmospheric gases (like CO₂ and H₂O) or the cell itself.
- Sample Spectrum: The IR beam from the spectrometer is passed through the gas cell containing the sample vapor. The detector measures the intensity of the transmitted radiation as a function of wavenumber.
- Data Processing: The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the spectrum. The background spectrum is then automatically subtracted from the sample spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization



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Simplified Workflow of an FT-IR Spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of **cis-1-chloro-1-butene** is characterized by a molecular ion peak and several fragment ions.^[8] Due to the natural isotopic abundance of

chlorine (^{35}Cl : $^{37}\text{Cl} \approx 3:1$), any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with an intensity ratio of approximately 3:1.[9]

Table 4: Major Ions in the Mass Spectrum of **cis-1-Chloro-1-butene***

m/z	Relative Intensity (%)	Proposed Fragment Ion
92	~30	$[\text{C}_4\text{H}_7^{37}\text{Cl}]^+$ (Molecular Ion, M+2)
90	100	$[\text{C}_4\text{H}_7^{35}\text{Cl}]^+$ (Molecular Ion, M)
61	~85	$[\text{C}_3\text{H}_2^{35}\text{Cl}]^+$
55	~95	$[\text{C}_4\text{H}_7]^+$ (Loss of Cl)
39	~70	$[\text{C}_3\text{H}_3]^+$
27	~65	$[\text{C}_2\text{H}_3]^+$

Note: Relative intensities are approximate and based on data from the NIST Mass Spectrometry Data Center.[5][8] The base peak is the molecular ion at m/z 90.

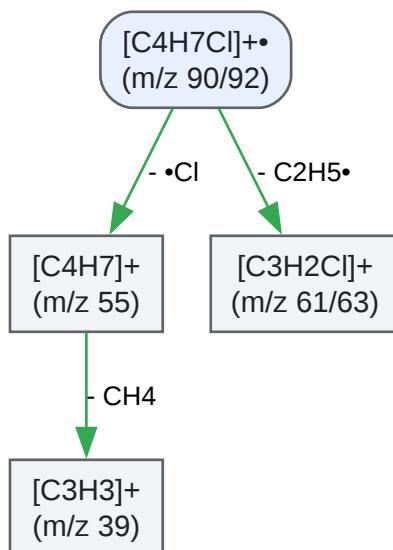
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment involves the following steps:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum environment of the mass spectrometer, where it vaporizes.
- Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M^+).
- Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and fragment stability.[10]

- Acceleration: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow Visualization



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Primary Fragmentation Pathway of **cis-1-Chloro-1-butene**.

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